molecular formula C8H7NO2S B051668 methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 118465-49-9

methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B051668
M. Wt: 181.21 g/mol
InChI Key: YBIAQTPXONLBJG-UHFFFAOYSA-N
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Description

Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a chemical compound with the CAS Number: 118465-49-9 . It has a molecular weight of 181.22 and its IUPAC name is methyl 6H-thieno [2,3-b]pyrrole-5-carboxylate .


Molecular Structure Analysis

The linear formula of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is C8H7NO2S . The InChI code provides a specific description of the molecule’s structure .


Physical And Chemical Properties Analysis

Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a powder .

Scientific Research Applications

  • Regioselective Acylation : The influence of catalysts, acid chlorides, and solvents on the acylation of related thieno[2,3-b]pyrrole derivatives has been studied. The use of specific catalysts like AlCl3 and SnCl4 allows for regioselective introduction of acyl groups into specific positions of the thienopyrrole, demonstrating its utility in targeted organic synthesis (Yarovenko et al., 2003).

  • Synthesis Techniques : Methods for synthesizing thieno[2,3-b]pyrroles involve steps like Gewald synthesis, alkylation, and Thorpe–Ziegler cyclization. These methods have been used to obtain high-quality yields of related compounds (Wei et al., 2007).

  • Photochrome Synthesis : The acylation of related thieno[2,3-b]pyrrole derivatives has been used to synthesize thienopyrrole-based photochromes, a first of its kind, highlighting its potential in developing new photo-responsive materials (Krayushkin et al., 2002).

  • Heterocyclic Compound Synthesis : Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has been used as a starting material for synthesizing various heterocyclic compounds, demonstrating its versatility in organic chemistry (Krayushkin et al., 2005).

  • Potential in Drug Synthesis : There is ongoing research into the synthesis of compounds like 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, which shows promise for the study of impurities in certain pharmaceuticals (Shao-ji, 2015).

  • Fluorescence Studies in Antitumor Research : The photophysical properties of thieno[2,3-b]pyrrole derivatives have been evaluated for their potential as antitumor compounds. Studies on their fluorescence behavior in different solvents and lipid membranes suggest potential applications in drug delivery (Carvalho et al., 2013).

Safety And Hazards

The safety information available indicates that methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAQTPXONLBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428193
Record name methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

CAS RN

118465-49-9
Record name methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 6H-THIENO[2,3-B]PYRROLE-5-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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